Sodium Sulfite

Description

Properties

IUPAC Name |

disodium;sulfite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.H2O3S/c;;1-4(2)3/h;;(H2,1,2,3)/q2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEHJYWRUCIMESM-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

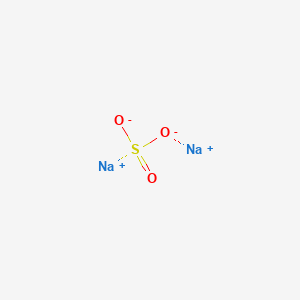

[O-]S(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2SO3, Na2O3S | |

| Record name | SODIUM SULFITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12645 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM SULFITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1200 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sodium sulfite | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_sulfite | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10102-15-5 (heptahydrate), 10579-83-6 (unspecified hydrochloride salt) | |

| Record name | Sodium sulfite [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007757837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2044260 | |

| Record name | Sodium sulfite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium sulfite is a white odorless powder. Density 2.633 g / cm3. Moderately toxic. Sinks in water and dissolves slowly. Also transported as a heptahydrate Na2SO3.7H2O., Dry Powder; Dry Powder, Liquid; Liquid; NKRA; Other Solid; Pellets or Large Crystals, White crystalline powder or colourless crystals, White odorless powder; [CAMEO], WHITE CRYSTALS OR POWDER. | |

| Record name | SODIUM SULFITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12645 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfurous acid, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | SODIUM SULPHITE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Sodium sulfite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1082 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM SULFITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1200 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Decomposes (NTP, 1992), Decomposes | |

| Record name | SODIUM SULFITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12645 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium sulfite | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5043 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in 3.2 parts (NTP, 1992), Colorless, monoclinic crystals; demsity: 1.56 g/cu cm; solubility: 30.7 g/100 g water at 25 °C; slightly solluble in ethanol; unstable /Sodium sulfite heptahydrate/, In water, 30.7 g/100 g water at 25 °C, Soluble in 3.2 parts water, Soluble in glycerol; very slightly soluble in alcohol, Sparingly soluble in alcohol, For more Solubility (Complete) data for Sodium sulfite (6 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 22 (good) | |

| Record name | SODIUM SULFITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12645 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium sulfite | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5043 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM SULFITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1200 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.633 at 59 °F (USCG, 1999) - Denser than water; will sink, 2.63 g/cu cm, 2.63 g/cm³ | |

| Record name | SODIUM SULFITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12645 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium sulfite | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5043 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM SULFITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1200 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Negligible (NTP, 1992) | |

| Record name | SODIUM SULFITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12645 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Color/Form |

Small crystals or powder, White hexagonal crystals, White crystals or powder | |

CAS No. |

7757-83-7 | |

| Record name | SODIUM SULFITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12645 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium sulfite [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007757837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfurous acid, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium sulfite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium sulphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.929 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | sodium sulfite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM SULFITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VTK01UQK3G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sodium sulfite | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5043 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM SULFITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1200 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

Decomposes (NTP, 1992), 911 °C, >500 °C | |

| Record name | SODIUM SULFITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12645 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium sulfite | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5043 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM SULFITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1200 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

A Technical Comparison of Sodium Sulfite Anhydrous and Heptahydrate for Scientific Applications

Introduction: Sodium sulfite (Na₂SO₃) is a crucial inorganic salt widely utilized across various scientific and industrial domains, including pharmaceutical development, chemical synthesis, and water treatment. It is commercially available in two primary forms: anhydrous (Na₂SO₃) and heptahydrate (Na₂SO₃·7H₂O). The presence of seven water molecules in the hydrate's crystal lattice results in significant differences in physical properties, stability, and handling, making the choice between the two forms a critical consideration for researchers and formulation scientists. This technical guide provides an in-depth comparison of their properties, stability profiles, and relevant experimental protocols, with a focus on applications in research and drug development.

Core Physical and Chemical Properties

The fundamental differences between the anhydrous and heptahydrate forms of this compound are summarized below. These quantitative distinctions influence their application, storage, and handling.

| Property | This compound Anhydrous | This compound Heptahydrate |

| Chemical Formula | Na₂SO₃[1] | Na₂SO₃·7H₂O[2] |

| Molar Mass | 126.04 g/mol [1][3] | 252.15 g/mol [4] |

| Appearance | White crystalline powder or solid | White monoclinic crystals |

| Density | 2.633 g/cm³ | 1.561 g/cm³ |

| Crystal Structure | Hexagonal | Monoclinic |

| Melting Point | Decomposes at ~500 °C | Dehydrates at 33.4 °C |

| Boiling Point | Decomposes before boiling | Decomposes |

| Solubility in Water | 27 g/100 mL (at 20 °C) | 67.8 g/100 mL (at 18 °C) |

| pH of Solution | Alkaline, ~9 (saturated solution) | Alkaline, ~9 (saturated solution) |

| Solubility in Other Solvents | Slightly soluble in ethanol; Insoluble in ammonia and chlorine | Very slightly soluble in ethanol; Soluble in glycerol |

Stability, Handling, and Key Chemical Reactions

A primary differentiator between the two forms is their stability, particularly concerning oxidation.

-

This compound Anhydrous: This form is significantly more stable and resistant to oxidation by atmospheric oxygen. However, it is sensitive to moisture and should be stored in a cool, dry, well-ventilated area away from strong acids and oxidizing agents.

-

This compound Heptahydrate: The heptahydrate form is considerably less stable. The crystals effloresce (lose water of hydration) in warm, dry air and are more readily oxidized by air to form sodium sulfate. This makes the anhydrous form preferable for applications requiring long-term stability.

Both forms react with strong acids to release toxic sulfur dioxide gas. Their aqueous solutions are mildly basic, with a pH of approximately 9.

References

A Technical Guide to the Solubility of Sodium Sulfite in Water and Glycerol for Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sodium sulfite in two common pharmaceutical solvents: water and glycerol. Understanding the solubility of this inorganic salt is critical for its effective use as an excipient in various drug formulations, where it primarily functions as an antioxidant and preservative.[1][2] This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a discussion of its applications in the pharmaceutical industry.

Core Topic: this compound Solubility

This compound (Na₂SO₃) is an inorganic salt available as a white, odorless powder or crystals.[3][4] It is known for its reducing properties, which make it an effective oxygen scavenger.[4] This characteristic is leveraged in the pharmaceutical industry to prevent the oxidation of active pharmaceutical ingredients (APIs) and other sensitive components in drug formulations, thereby enhancing their stability and shelf-life. This compound is used in various dosage forms, including injectable solutions, oral liquids, and ophthalmic solutions.

Solubility Data

The solubility of this compound is highly dependent on the solvent and the temperature. The following tables summarize the available quantitative data for its solubility in water and glycerol.

Table 1: Solubility of this compound in Water at Various Temperatures

| Temperature (°C) | Solubility ( g/100 g H₂O) |

| 0 | 14.4 |

| 20 | 22.0, 26.1, 27.0 |

| 25 | 30.7 |

| 40 | 37.0, 37.4 |

| 60 | 33.2 |

| 80 | 29.0 |

| 100 | 26.6 |

Note: Solubility values can vary slightly between different sources, which may be attributed to experimental conditions and the form of this compound used (anhydrous vs. heptahydrate).

Table 2: Solubility of this compound in Glycerol

| Form | Solubility |

| Anhydrous | Soluble |

| Heptahydrate | Soluble in about 30 parts glycerol |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for formulation development. Below are detailed methodologies for determining the solubility of an inorganic salt like this compound.

Method 1: Isothermal Saturation Method

This is a common and straightforward method for determining the solubility of a salt at a specific temperature.

Caption: Workflow for the Isothermal Saturation Method.

Detailed Steps:

-

Preparation of the Saturated Solution: Add an excess amount of this compound to a known volume of the solvent (deionized water or glycerol) in a sealed container.

-

Equilibration: Place the container in a constant temperature water bath or incubator with agitation. Allow the system to reach equilibrium, which may take several hours to days. This ensures that the solvent is fully saturated with the solute at that specific temperature.

-

Sample Withdrawal: Once equilibrium is reached, allow the excess solid to settle. Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe fitted with a filter to avoid aspirating any solid particles.

-

Analysis: Determine the concentration of this compound in the withdrawn sample.

-

Titrimetric Method: A common method involves the iodometric titration of the sulfite. The sample is added to a known excess of a standardized iodine solution, and the unreacted iodine is then back-titrated with a standard sodium thiosulfate solution.

-

Gravimetric Method: A known weight of the saturated solution is taken, and the solvent is evaporated to dryness. The weight of the remaining solid residue corresponds to the amount of dissolved this compound.

-

Headspace Gas Chromatography: This is a more advanced method where a volatile compound is added to the solution. The partitioning of this volatile compound between the liquid and vapor phases changes with the salt concentration, allowing for the determination of the saturation point.

-

Method 2: Polythermal Method (Temperature Variation)

This method is used to construct a solubility-temperature curve.

Caption: Workflow for the Polythermal Method.

Detailed Steps:

-

Preparation of a Solution of Known Concentration: Accurately weigh a specific amount of this compound and dissolve it in a known volume of the solvent in a test tube or a small flask.

-

Heating and Cooling Cycle: Gently heat the solution while stirring until all the this compound has dissolved. Then, allow the solution to cool down slowly while continuing to stir.

-

Observation of Crystallization: Carefully observe the solution as it cools and record the temperature at which the first crystals of this compound begin to form. This temperature represents the saturation temperature for that particular concentration.

-

Repeating the Process: Repeat the experiment with different concentrations of this compound to obtain a series of data points (solubility vs. temperature).

-

Constructing the Solubility Curve: Plot the solubility (concentration) on the y-axis against the temperature on the x-axis to generate a solubility-temperature curve.

Applications in Drug Development

This compound's primary role in pharmaceutical formulations is as an antioxidant. Its ability to readily react with and scavenge dissolved oxygen helps protect oxygen-sensitive APIs from degradation. This is particularly important in liquid formulations, such as injectables and ophthalmic solutions, where the presence of oxygen can lead to a loss of potency and the formation of impurities.

In addition to its antioxidant properties, this compound can also act as a stabilizer in certain drug products. It is a component in some medications, where it contributes to maintaining their stability and efficacy.

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound in water and glycerol, two solvents of significant importance in the pharmaceutical industry. The provided data tables offer a quick reference for formulation scientists, while the detailed experimental protocols serve as a guide for in-house solubility studies. A thorough understanding of the solubility characteristics of this compound is essential for leveraging its beneficial properties as an antioxidant and stabilizer in the development of robust and stable pharmaceutical products.

References

An In-depth Technical Guide to the Hexagonal Crystal Structure of Anhydrous Sodium Sulfite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hexagonal crystal structure of anhydrous sodium sulfite (Na₂SO₃). The information is curated for professionals in research and development who require detailed crystallographic data and experimental context. This document presents quantitative data in a structured format, outlines a representative experimental protocol for crystal structure determination, and includes visualizations of key relationships and workflows.

Introduction

This compound is an inorganic compound with significant applications in various industries, including pharmaceuticals as an antioxidant and preservative. Its solid-state properties are dictated by its crystal structure. Anhydrous this compound crystallizes in a hexagonal system, a key structural detail that influences its physical and chemical behavior, such as stability and dissolution characteristics. Understanding this crystal structure is paramount for its effective utilization and for quality control in drug development and manufacturing.

Crystallographic Data

The crystal structure of anhydrous this compound has been determined to be hexagonal. For comparative purposes, the crystallographic data for both the anhydrous hexagonal form and the monoclinic heptahydrate form are presented below.

| Parameter | Anhydrous this compound (Hexagonal) | This compound Heptahydrate (Monoclinic) |

| Crystal System | Hexagonal | Monoclinic |

| Space Group | P-3 | P2₁/n |

| Lattice Constants | a = 5.52 Å, b = 5.52 Å, c = 6.20 Å | a = 11.857 Å, b = 7.220 Å, c = 12.697 Å |

| α = 90°, β = 90°, γ = 120° | α = 90°, β = 106.79°, γ = 90° | |

| Unit Cell Volume | 163.75 ų | 1041.9 ų |

| Formula Units (Z) | 2 | 4 |

| Density (calculated) | 2.56 g/cm³ | 1.595 g/cm³ |

Data for the hexagonal structure is based on the work of Zachariasen and Buckley (1931) as reported by the Materials Project.[1] Data for the monoclinic heptahydrate is provided for comparison.[2]

Experimental Protocols

The determination of the crystal structure of anhydrous this compound is typically achieved through single-crystal X-ray diffraction (XRD). The following protocol is a representative methodology for such an experiment.

Crystal Growth

Single crystals of anhydrous this compound suitable for XRD can be grown by slow evaporation of an aqueous solution of this compound at a temperature above 33.4 °C to prevent the formation of the heptahydrate.[2]

-

Preparation of Supersaturated Solution: A saturated solution of this compound is prepared in deionized water at an elevated temperature (e.g., 40-50 °C).

-

Slow Evaporation: The solution is placed in a crystallizing dish and covered with a perforated film (e.g., Parafilm) to allow for slow evaporation of the solvent.

-

Incubation: The dish is maintained at a constant temperature above 33.4 °C in a controlled environment to promote the growth of anhydrous crystals.

-

Crystal Harvesting: Once crystals of sufficient size and quality (typically 0.1-0.3 mm in each dimension) are formed, they are carefully harvested from the solution.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

-

Crystal Mounting: A selected single crystal is mounted on a goniometer head using a suitable cryoprotectant (e.g., Paratone-N oil) to prevent atmospheric moisture absorption.

-

Data Collection: The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS). The crystal is cooled to a low temperature (e.g., 100 K) to reduce thermal vibrations and improve data quality. A series of diffraction images are collected as the crystal is rotated through a range of angles.

-

Data Processing: The collected diffraction images are processed to integrate the intensities of the Bragg reflections. The data is corrected for various factors, including Lorentz and polarization effects, and an absorption correction is applied.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using full-matrix least-squares methods against the experimental diffraction data. The positions of the atoms, as well as their anisotropic displacement parameters, are adjusted to minimize the difference between the observed and calculated structure factors.

Structural Relationships and Experimental Workflow

The following diagrams, generated using the DOT language, visualize key relationships and a typical experimental workflow.

References

sodium sulfite as a reducing agent mechanism

An In-depth Technical Guide to the Mechanism of Sodium Sulfite as a Reducing Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (Na₂SO₃) is a widely utilized inorganic salt valued for its properties as a mild reducing agent and antioxidant. This technical guide provides a comprehensive overview of the core chemical mechanisms governing its reducing action, its diverse applications, and detailed experimental protocols for its characterization and use. The fundamental principle of its activity lies in the oxidation of the sulfite ion (SO₃²⁻) to the sulfate ion (SO₄²⁻), a process involving the transfer of two electrons. This reactivity is harnessed in various fields, including pharmaceutical formulation, water treatment, organic synthesis, and food preservation. This document consolidates key kinetic and stoichiometric data, presents methodologies for relevant laboratory procedures, and illustrates the underlying chemical and biological pathways through detailed diagrams to serve as a critical resource for scientific professionals.

Core Mechanism of Action

The reducing capability of this compound is entirely attributable to the sulfite anion (SO₃²⁻). In this ion, the sulfur atom exists in a +4 oxidation state. It readily donates a pair of electrons to an oxidizing agent, undergoing oxidation itself to the more stable +6 state, forming the sulfate ion (SO₄²⁻).[1][2] This fundamental transformation is the basis for all its applications as a reductant.

The overall half-reaction for the oxidation of sulfite to sulfate in an acidic medium is: SO₃²⁻ + H₂O → SO₄²⁻ + 2H⁺ + 2e⁻ [3]

In this reaction, the sulfite ion acts as the electron donor, or reducing agent. It reduces another species by providing electrons, thereby raising its own oxidation state. This primary mechanism is consistent across its various applications, from scavenging dissolved oxygen to reducing halogen species.[4][5]

Redox Chemistry Visualization

The following diagram illustrates the core electron transfer mechanism from the sulfite ion to a generic oxidizing agent.

Caption: Core redox mechanism of this compound.

Quantitative Data and Reaction Kinetics

The efficiency and rate of this compound's reducing action are influenced by several factors, including pH, temperature, the presence of catalysts, and the concentration of reactants.

Stoichiometric and Kinetic Data

The following table summarizes key quantitative data related to the reducing reactions of this compound.

| Parameter | Value / Observation | Application Context | Reference(s) |

| Stoichiometry (vs. O₂) | 7.88 ppm of Na₂SO₃ is required to remove 1 ppm of dissolved O₂. | Oxygen Scavenging | |

| Stoichiometry (vs. Cl₂) | Requires a stoichiometric excess to achieve complete dechlorination in under one minute. | Water Treatment | |

| Kinetics (vs. O₂) | The reaction is often slow but can be catalyzed by heavy metal ions (e.g., Co²⁺, Cu²⁺, Fe²⁺). With a Cu²⁺ catalyst, the reaction was found to be 0.5 order in O₂, 1st order in sulfite, and 0.25 order in Cu²⁺. | Oxygen Scavenging | |

| Kinetics (vs. Cl₂) | The reaction is pseudo-first order with respect to the total chlorine concentration. | Water Treatment | |

| Effect of Temperature | Reaction with O₂ is significantly faster at elevated temperatures. At 200°F (~93°C), 95% of O₂ is removed in 10 seconds. | Boiler Water Treatment | |

| Effect of pH | The oxygen-sulfite reaction proceeds most rapidly at pH values in the range of 8.5-10.0. | Boiler Water Treatment | |

| Standard Reduction Potential | The standard potential for the SO₄²⁻ + 2H⁺ + 2e⁻ ↔ SO₃²⁻ + H₂O half-reaction is reported as E⁰ = -0.04V. | General Redox Chemistry |

Factors Influencing Reactivity

The interplay of various factors dictates the effectiveness of this compound as a reducing agent in a given system.

Caption: Factors affecting this compound reactivity.

Applications in Research and Drug Development

This compound's properties as a mild and efficient reducing agent make it valuable across several scientific applications.

-

Antioxidant in Pharmaceutical Formulations: It is commonly used as an excipient in injectable drugs and other formulations to prevent the oxidative degradation of active pharmaceutical ingredients (APIs), thereby maintaining their potency and stability.

-

Oxygen Scavenger: In biochemical and cell culture applications, it can be used to maintain anaerobic conditions within a reactor or experimental setup.

-

Dechlorinating Agent: In laboratory settings, it is used to neutralize excess chlorine or hypochlorite from sterilized equipment or water supplies, which is critical for many sensitive biological experiments.

-

Organic Synthesis: this compound and related reagents like sodium dithionite are used for the reduction of specific functional groups, most notably the conversion of aromatic nitro compounds to primary amines, a key step in the synthesis of many pharmaceutical intermediates.

-

Food Preservative: It acts as an antioxidant to prevent browning and spoilage in various food products. While not a direct research application, its mechanism is relevant to toxicological and food science studies.

Biological Interactions and Signaling

While primarily known for its chemical reactivity, this compound can induce biological responses. Recent studies have shown that it can trigger cellular signaling pathways, particularly those related to inflammation and oxidative stress.

In mast cells, this compound has been shown to induce pyroptosis, an inflammatory form of programmed cell death. This process is dependent on the generation of Reactive Oxygen Species (ROS) and the activation of the NOD-like receptor protein 3 (NLRP3) inflammasome. This activation leads to the release of pro-inflammatory cytokines, providing a potential mechanistic insight into sulfite-induced allergic or sensitivity reactions.

Caption: this compound-induced pyroptosis pathway in mast cells.

Experimental Protocols

Protocol: Iodometric Titration for this compound Quantification

This protocol details the determination of this compound concentration using a standard iodometric titration method.

Principle: An acidified sample containing sulfite is titrated with a standardized potassium iodide-iodate (KI/KIO₃) solution. The iodide-iodate reagent liberates free iodine (I₂). This iodine immediately oxidizes the sulfite to sulfate. Once all the sulfite is consumed, the first excess of free iodine reacts with a starch indicator to produce a distinct blue-black endpoint.

Reagents & Materials:

-

Standard Potassium Iodide-Iodate Titrant (e.g., 0.0125 N)

-

Sulfuric Acid (H₂SO₄), 1N or as specified by the standard method

-

Starch Indicator Solution

-

Deionized Water

-

Sample containing an unknown concentration of this compound

-

250 mL Erlenmeyer flask

-

10 mL or 25 mL Class A Burette

-

Pipettes and/or Graduated Cylinders

Procedure:

-

Sample Preparation: Pipette a precise volume (e.g., 50.0 mL) of the sample solution into a 250 mL Erlenmeyer flask. If the sample concentration is high, dilute it accurately with deionized water.

-

Acidification: Carefully add 1 mL of 1N H₂SO₄ to the flask and swirl gently to mix.

-

Add Indicator: Add 1 mL of Starch Indicator Solution to the flask. The solution should remain colorless.

-

Burette Setup: Rinse and fill the burette with the standard potassium iodide-iodate titrant. Record the initial volume.

-

Titration: Titrate the sample with the KI/KIO₃ solution, swirling the flask continuously. Add the titrant dropwise as you approach the endpoint.

-

Endpoint Detection: The endpoint is reached when the solution turns a permanent, deep blue-black color that persists for at least 30 seconds.

-

Record Volume: Record the final volume of titrant used.

-

Calculation: Calculate the concentration of this compound using the following formula: mg/L Na₂SO₃ = (A × N × 63,020) / V Where:

-

A = Volume of titrant used (mL)

-

N = Normality of the KI/KIO₃ titrant (eq/L)

-

V = Volume of the sample (mL)

-

63,020 = Equivalent weight of Na₂SO₃ (mg/eq)

-

Caption: Experimental workflow for iodometric titration.

Protocol: Reduction of an Aromatic Nitro Compound

This protocol provides a general method for the reduction of a nitroarene to an aniline using a sulfite-related reducing agent, sodium dithionite (hydrosulfite), which operates via a similar electron-transfer mechanism.

Principle: Sodium dithionite (Na₂S₂O₄) reduces the nitro group (-NO₂) to an amino group (-NH₂) in an aqueous or semi-aqueous medium. The reaction is often mild and chemoselective, tolerating other functional groups.

Reagents & Materials:

-

Aromatic nitro compound (e.g., 4-nitrotoluene)

-

Sodium Dithionite (Na₂S₂O₄), fresh

-

Solvent system (e.g., Ethanol/Water, Dioxane/Water)

-

Ethyl Acetate or other suitable extraction solvent

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Brine (NaCl) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve Substrate: In a round-bottom flask, dissolve the aromatic nitro compound in the chosen organic solvent (e.g., ethanol).

-

Prepare Reductant: In a separate beaker, dissolve a stoichiometric excess (typically 2-4 equivalents) of sodium dithionite in water.

-

Reaction: With vigorous stirring, add the aqueous dithionite solution to the solution of the nitro compound. The addition may be done portion-wise or via an addition funnel. The reaction can be exothermic; maintain temperature as needed with a water bath. Stir at room temperature or with gentle heating until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Workup - Quenching: Cool the reaction mixture to room temperature. If the solvent is volatile (e.g., ethanol), remove it under reduced pressure.

-

Workup - Extraction: Dilute the remaining aqueous mixture with water and transfer to a separatory funnel. Extract the product with ethyl acetate (3x).

-

Workup - Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally, saturated brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to yield the crude amine product.

-

Purification: Purify the crude product by recrystallization or column chromatography as necessary.

Conclusion

This compound is a versatile and effective reducing agent whose utility is founded on the straightforward oxidation of sulfite to sulfate. This core mechanism is adaptable to a wide range of applications critical to researchers, from preserving the integrity of biopharmaceuticals to enabling key transformations in organic synthesis. Understanding the kinetics and the factors that influence its reactivity—pH, temperature, and catalysis—is paramount for its optimal use. Furthermore, emerging research into its biological effects, such as the induction of inflammatory pathways, highlights new areas of relevance for drug development and toxicology. The protocols and data presented in this guide offer a robust foundation for the practical application and further investigation of this important chemical reagent.

References

The Antioxidant Properties of Sodium Sulfite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium sulfite (Na₂SO₃) is a widely utilized inorganic salt, recognized for its preservative and antioxidant properties in the pharmaceutical, food, and beverage industries.[1][2][3] Its primary mechanism of action as an antioxidant stems from its ability to act as a potent reducing agent and an efficient oxygen scavenger.[4][5] This technical guide provides an in-depth exploration of the core antioxidant properties of this compound, detailing its chemical mechanisms, quantitative antioxidant capacity, and the experimental protocols used for its evaluation. It also delves into the dual nature of sulfite, which can exhibit pro-oxidant effects under certain conditions, and its implications in biological systems.

Core Antioxidant Mechanisms

This compound's antioxidant activity is primarily attributed to two key mechanisms:

-

Oxygen Scavenging: this compound readily reacts with dissolved oxygen in aqueous solutions, converting it into inert sulfate. This reaction is fundamental to its use in preventing oxidative degradation of sensitive active pharmaceutical ingredients (APIs) and other molecules. The reaction is as follows:

2Na₂SO₃ + O₂ → 2Na₂SO₄

-

Reducing Agent: this compound can donate electrons to neutralize oxidizing agents, including reactive oxygen species (ROS). This reducing property is crucial in mitigating oxidative stress.

Interaction with Reactive Oxygen Species (ROS)

This compound exhibits reactivity towards various ROS, although its efficacy can be concentration-dependent and influenced by the surrounding chemical environment.

-

Hydrogen Peroxide (H₂O₂): Sodium metabisulfite, which is closely related to this compound, has been shown to have antioxidant activity against hydrogen peroxide.

-

Superoxide Radicals (O₂⁻•): The interaction between sulfite and superoxide can be complex, potentially leading to the formation of sulfite radicals.

-

Hydroxyl Radicals (•OH): The presence of sulfite can influence reactions involving hydroxyl radicals.

It is important to note that the reaction of sulfite with ROS can also lead to the formation of reactive intermediates like the sulfite radical anion (SO₃⁻•) and sulfate radical anion (SO₄⁻•), which can, in turn, initiate oxidative damage, highlighting a potential pro-oxidant role.

Quantitative Antioxidant Capacity

Quantifying the antioxidant capacity of this compound can be challenging due to its interference in common antioxidant assays. However, some quantitative data is available.

Table 1: Physicochemical and Redox Properties of this compound and Related Species

| Parameter | Value | Reference |

| Chemical Formula | Na₂SO₃ | |

| Molar Mass | 126.043 g/mol | |

| Reduction Potential (SO₃•⁻/SO₃²⁻) | 0.73 ± 0.01 V vs NHE | |

| Reduction Potential (SO₄²⁻/SO₃²⁻) | -515 mV |

Table 2: Kinetic Data for this compound Oxidation

| Reaction Condition | Rate Constant | Reference |

| Oxidation by O₂ (Cupric ion catalyst, 25°C) | First order with respect to sulfite, half order to initial O₂ | |

| Oxidation by Potassium Ferrate(VI) (alkaline media) | First order for reactant | |

| Reduction of MPO-compound I (pH 7.4) | 1.04 ± 0.04 × 10³ M⁻¹ s⁻¹ | |

| Reduction of MPO-compound II (pH 7.4) | 3.1 ± 0.3 × 10² M⁻¹ s⁻¹ | |

| Sulfate formation rate (in the absence of inhibitor) | 53.08 mg/(L·min) | |

| Sulfate formation rate (in the presence of 240 mmol/L Na₂S₂O₃) | 7.28 mg/(L·min) |

Note: Reaction kinetics are highly dependent on factors such as pH, temperature, and the presence of catalysts.

Table 3: Antioxidant/Pro-oxidant Effects in Biological Systems

| Biological System | Effect | Concentration | Reference |

| Rat Gastric Mucosal Cells (RGM1) | Cytotoxicity, induction of oxidative stress | Not specified | |

| Human Neutrophils | Formation of sulfite-derived free radicals | 1 mM Na₂SO₃ | |

| Rat Brain | Inhibition of lipid peroxidation | 520 mg/kg per day (sodium metabisulfite) | |

| Various mouse organs | DNA damage | 125, 250, 500 mg/kg body wt | |

| Bovine Pancreatic Ribonuclease A | Suppression of amino acid oxidation during acid hydrolysis | Not specified |

Experimental Protocols

Iodometric Titration for Determination of Reducing Capacity

This method quantifies the total sulfite content, providing a direct measure of its reducing capacity.

Principle: Sulfite ions react with a known excess of iodine. The unreacted iodine is then back-titrated with a standardized sodium thiosulfate solution.

Procedure:

-

Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a precise volume of deoxygenated, deionized water.

-

Reaction with Iodine: To a known volume of the sample solution, add a precise excess of a standardized iodine solution. The reaction is: HSO₃⁻ + I₂ + H₂O → SO₄²⁻ + 2I⁻ + 3H⁺.

-

Back-Titration: Titrate the excess iodine with a standardized sodium thiosulfate solution using a starch indicator until the blue color disappears.

-

Calculation: The amount of sulfite in the original sample is calculated based on the amount of iodine that reacted.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺).

Principle: The pre-formed blue/green ABTS•⁺ chromophore is reduced by an antioxidant, leading to a decolorization that is proportional to the antioxidant's concentration and activity. The absorbance is typically measured at 734 nm.

Procedure:

-

Preparation of ABTS•⁺ Solution: Prepare the ABTS radical cation by reacting ABTS stock solution with an oxidizing agent (e.g., potassium persulfate) and allowing it to stand in the dark.

-

Standard Curve: Prepare a standard curve using a known antioxidant, such as Trolox.

-

Reaction: Add the this compound solution to the ABTS•⁺ solution.

-

Measurement: Measure the decrease in absorbance at 734 nm after a specific incubation time.

-

Calculation: Determine the radical scavenging activity of the this compound sample by comparing its effect to the Trolox standard curve.

Note: Sulfites can interfere with this assay, potentially leading to an overestimation of antioxidant activity.

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form.

Principle: The reduction of the Fe³⁺-TPZ complex results in the formation of an intense blue-colored Fe²⁺-TPZ complex, with an absorption maximum at 593 nm. The change in absorbance is proportional to the antioxidant capacity.

Procedure:

-

Preparation of FRAP Reagent: Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution.

-

Standard Curve: Prepare a standard curve using a known reducing agent, such as ferrous sulfate.

-

Reaction: Add the this compound solution to the FRAP reagent.

-

Measurement: Measure the absorbance at 593 nm after a specific incubation time.

-

Calculation: Determine the reducing power of the this compound sample by comparing its effect to the ferrous sulfate standard curve.

Note: Sulfites show a strong, dose-dependent positive interference in the FRAP assay.

Lipid Peroxidation Inhibition Assay (TBARS Method)

This assay assesses the ability of an antioxidant to inhibit the peroxidation of lipids.

Principle: Lipid peroxidation generates malondialdehyde (MDA), which reacts with thiobarbituric acid (TBA) to form a pink-colored complex that can be measured spectrophotometrically.

Procedure:

-

Induction of Lipid Peroxidation: Induce lipid peroxidation in a suitable biological sample (e.g., brain homogenate) using a pro-oxidant (e.g., ferrous sulfate).

-

Incubation with Antioxidant: Incubate the sample with and without this compound.

-

TBA Reaction: Add TBA reagent to the samples and heat to allow the color to develop.

-

Measurement: Measure the absorbance of the pink-colored complex at the appropriate wavelength (typically around 532 nm).

-

Calculation: The inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample with this compound to the control without the antioxidant.

Visualizations

Chemical Reactions and Assay Workflows

Caption: Chemical reactions of this compound.

Caption: General workflow for antioxidant assays.

Cellular Effects of Sulfite-Induced Oxidative Stress

Caption: Sulfite-induced oxidative stress pathway.

Pro-oxidant Properties and Biological Implications

While this compound is utilized for its antioxidant properties, an increasing body of evidence highlights its potential to act as a pro-oxidant, particularly in biological systems and at higher concentrations. The autoxidation of sulfite, especially in the presence of transition metal ions, can generate sulfite and sulfate radical anions. These highly reactive species can initiate and propagate oxidative damage to crucial biomolecules, including DNA, proteins, and lipids.

Studies have demonstrated that exposure to sulfites can lead to:

-

Increased Oxidative Stress Markers: Elevation of protein carbonyls and 8-hydroxy-2'-deoxyguanosine.

-

DNA Damage: Induction of DNA damage in various organs.

-

Lipid Peroxidation: Increased levels of lipid peroxidation products.

-

Cell Death: Cytotoxicity and induction of apoptosis in various cell types.

The dual antioxidant and pro-oxidant nature of this compound underscores the importance of concentration and context in its application, particularly in pharmaceutical formulations and biological research.

Conclusion

This compound is a versatile compound with well-established antioxidant properties, primarily functioning as an oxygen scavenger and a reducing agent. Its application in preserving the stability of pharmaceuticals and other products is a testament to its efficacy. However, for researchers, scientists, and drug development professionals, it is imperative to recognize the complexity of its chemistry. The potential for pro-oxidant activity, especially within biological systems, necessitates careful consideration of its concentration, the presence of catalysts like metal ions, and the specific chemical environment. A thorough understanding of these factors is crucial for harnessing its beneficial antioxidant effects while mitigating potential risks associated with its pro-oxidant capabilities. Further research is warranted to fully elucidate the intricate mechanisms of its interaction with biological signaling pathways.

References

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. choice-chemicals.com [choice-chemicals.com]

- 4. Colorimetric Determination of Sulfoxy Radicals and Sulfoxy Radical Scavenging-Based Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound causes gastric mucosal cell death by inducing oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Sodium Sulfite (ICSC 1200)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and hazardous properties of sodium sulfite, referencing the International Chemical Safety Card (ICSC) 1200. The information is structured to be a vital resource for laboratory and industrial applications.

Chemical Identification and Physical Properties

This compound (Na₂SO₃) is an inorganic salt that presents as a white, odorless, crystalline solid or powder.[1][2][3] It is a versatile reducing agent used in various industrial processes, including pulp and paper manufacturing, water treatment, and as a food preservative.[3][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | Na₂SO₃ |

| Molecular Mass | 126.04 g/mol |

| Appearance | White crystals or powder |

| Odor | Odorless |

| Density (Anhydrous) | 2.633 g/cm³ |

| Density (Heptahydrate) | 1.561 g/cm³ |

| Melting Point | Decomposes above 500°C |

| Solubility in Water | 27.0 g/100 mL at 20°C |

| pH of Solution | ~9 (5% solution) |

| Stability | Stable under normal conditions, but slowly oxidizes in air to sodium sulfate. Sensitive to air and moisture. |

Hazard Identification and Toxicology

This compound is classified as harmful if swallowed and can cause severe allergic reactions in sensitive individuals. The primary chemical hazards stem from its reactivity with acids and its potential to cause sensitization.

Key Hazards:

-

Reactivity with Acids: Contact with strong acids liberates toxic and irritating sulfur dioxide (SO₂) gas.

-

Allergic Reactions: May cause allergy or asthma-like symptoms, particularly in sulfite-sensitive individuals and asthmatics. Inhalation can lead to bronchoconstriction, and in severe cases, anaphylactic shock.

-

Irritation: The dust and solutions can cause irritation to the skin, eyes, and respiratory tract.

Table 2: Acute Toxicity Data for this compound

| Route of Exposure | Species | Value |

| Oral (LD50) | Rat | 2610 - 6400 mg/kg |

| Oral (LD50) | Mouse | 820 mg/kg |

| Oral (LD50) | Rabbit | 600 - 700 mg/kg |

| Inhalation (LC50) | Rat | >5.5 mg/L (4 hr) |

| Dermal (LD50) | Rat | >2000 mg/kg (for sodium metabisulfite, a related compound) |

Note on Experimental Protocols: The data presented in Safety Data Sheets and ICSC cards are summaries of toxicological studies. The detailed experimental protocols for these studies (e.g., specific strain of animals, detailed observation parameters) are not publicly available within these summary documents and typically require access to specialized toxicology databases or the original study publications.

Emergency Procedures and First Aid

Immediate and appropriate first aid is critical in the event of exposure. The following workflows outline the necessary steps.

Caption: First aid response workflow for different routes of exposure to this compound.

Handling, Storage, and Spill Management

Proper handling and storage procedures are essential to minimize risks. This includes using appropriate personal protective equipment (PPE) and having a clear plan for accidental releases.

Handling and Storage Guidelines:

-

Ventilation: Use in a well-ventilated area. Local exhaust is required if dust is generated or if there is a risk of sulfur dioxide release.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles.

-

Skin Protection: Compatible chemical-resistant gloves and protective clothing.

-

Respiratory Protection: A NIOSH-approved respirator for dusts and sulfur dioxide is necessary where ventilation is inadequate.

-

-

Storage: Store in a cool, dry, well-ventilated area in tightly closed containers. Keep segregated from strong acids and oxidizing agents.

Caption: Workflow for the safe cleanup and disposal of a this compound spill.

Fire and Explosion Hazard

This compound itself is not combustible. However, in a fire, it can decompose.

-

Decomposition: Decomposes on heating, producing toxic and corrosive fumes of sulfur oxides (SOx).

-

Extinguishing Media: Use extinguishing media appropriate for the surrounding fire. Water spray can be used to keep containers cool and to knock down vapors.

-

Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) to protect against toxic fumes.

Stability and Reactivity

Understanding the chemical stability and reactivity is key to safe storage and handling.

-

Chemical Stability: Stable under normal conditions but is sensitive to air and moisture.

-

Incompatible Materials:

-

Strong Oxidizing Agents: Reacts violently, can cause strong exothermic reactions.

-

Strong Acids: Reacts to release toxic sulfur dioxide gas.

-

-

Hazardous Decomposition Products: Upon heating to decomposition, it emits toxic fumes of sulfur dioxide and leaves a sodium sulfide residue.

References

In-Depth Technical Guide to the Scientific Research Applications of Sodium Sulfite (CAS 7757-83-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core applications of sodium sulfite (Na₂SO₃), CAS number 7757-83-7, in scientific research. This document details its utility as a crucial reagent in molecular biology, biochemistry, cell biology, and advanced microscopy, supported by quantitative data, detailed experimental protocols, and visual workflows to facilitate practical implementation in a laboratory setting.

Core Applications in Scientific Research

This compound is a versatile inorganic salt primarily recognized for its reducing and antioxidant properties. In a research context, it is strategically employed to mitigate oxidative damage and interference from oxidizing agents and secondary metabolites. Its principal applications include the preservation of sample integrity during nucleic acid extraction, the protection of sensitive amino acids during protein analysis, the controlled induction of cellular oxidative stress for toxicological and signaling studies, and as a key component in imaging buffers for super-resolution microscopy.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the application of this compound in various research protocols.

| Application Area | Parameter | Typical Value/Range | Notes |

| Molecular Biology | Concentration in Lysis Buffer | 0.25% (w/v) | Effective in inhibiting polyphenol oxidase activity during DNA/RNA extraction from plant tissues.[1] |

| Microscopy | Concentration in Imaging Buffer | 50 mM | Used as a switching agent for fluorescent dyes in dSTORM super-resolution microscopy.[2] |

| Biochemistry | Protection of Amino Acids | Varies | Added to acid hydrolysis reagents to prevent oxidation of methionine and cystine. |

| Cell Biology | Induction of Oxidative Stress | 5 µM - 500 µM | Concentration-dependent induction of reactive oxygen species (ROS) in cell culture.[3] |

Experimental Protocols

DNA Extraction from Plant Tissue with High Levels of Secondary Metabolites

This protocol is an adaptation of the Cetyltrimethylammonium Bromide (CTAB) method, optimized for plant species rich in polyphenols and other secondary metabolites that can interfere with DNA isolation and downstream applications. This compound is incorporated into the lysis buffer to act as a potent antioxidant, preventing the oxidation of phenolic compounds and their subsequent binding to DNA.

Materials:

-

Plant tissue (fresh, frozen, or lyophilized)

-

Liquid nitrogen

-

CTAB Lysis Buffer (see composition below)

-

Proteinase K (20 mg/mL)

-

Chloroform:isoamyl alcohol (24:1, v/v)

-

Isopropanol, ice-cold

-

70% Ethanol, ice-cold

-

Nuclease-free water or TE buffer

CTAB Lysis Buffer Composition:

-

2% (w/v) Cetyltrimethylammonium Bromide (CTAB)

-

1.4 M Sodium Chloride (NaCl)

-

100 mM Tris-HCl, pH 8.0

-

20 mM EDTA, pH 8.0

-

1% (w/v) Polyvinylpyrrolidone (PVP-40)

-

0.25% (w/v) this compound (Na₂SO₃) [1]

-

Optional: 0.2% (v/v) β-mercaptoethanol (add fresh before use)

Procedure:

-

Pre-heat the CTAB Lysis Buffer to 65°C.

-

Grind 50-100 mg of plant tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.

-

Transfer the powdered tissue to a 2 mL microcentrifuge tube.

-

Add 1 mL of pre-heated CTAB Lysis Buffer to the tube. Vortex vigorously to ensure complete mixing.

-

Add 5 µL of Proteinase K (20 mg/mL) and mix by inversion.

-

Incubate the mixture at 65°C for 60 minutes with occasional gentle mixing.

-

Add an equal volume (approx. 1 mL) of chloroform:isoamyl alcohol (24:1). Mix by inversion for 10-15 minutes to form an emulsion.

-

Centrifuge at 12,000 x g for 15 minutes at room temperature.

-

Carefully transfer the upper aqueous phase to a new 1.5 mL microcentrifuge tube.

-

Add 0.7 volumes of ice-cold isopropanol to precipitate the DNA. Mix gently by inversion.

-

Incubate at -20°C for at least 30 minutes.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the DNA.

-

Carefully discard the supernatant.

-

Wash the DNA pellet with 500 µL of ice-cold 70% ethanol.

-

Centrifuge at 12,000 x g for 5 minutes at 4°C.

-

Discard the supernatant and air-dry the pellet for 10-15 minutes.

-

Resuspend the DNA in 50-100 µL of nuclease-free water or TE buffer.

Super-Resolution Microscopy (dSTORM) Imaging Buffer

This protocol describes the preparation of an imaging buffer containing this compound for direct Stochastic Optical Reconstruction Microscopy (dSTORM). This compound acts as a switching agent, reacting with fluorescent dyes under illumination to induce a semi-stable dark state, which is essential for the sequential localization of single molecules.[2]

Materials:

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

This compound (Na₂SO₃)

-

Glycerol (optional, for tuning dark state duration)

-

Oxygen scavenging system (e.g., GLOX)

Imaging Buffer Composition:

-

PBS

-

50 mM this compound (Na₂SO₃)

-

7% (v/v) Glycerol (final concentration, can be adjusted)

-

GLOX oxygen scavenging system

Procedure:

-

Prepare a stock solution of 1 M this compound in nuclease-free water.

-

On the day of imaging, prepare the final imaging buffer by adding the this compound stock solution to PBS to a final concentration of 50 mM.

-

Add glycerol to the desired final concentration (e.g., 7%). The addition of glycerol can help to tune the off-switching duration of the fluorophores.

-

Just before imaging, add the components of the oxygen scavenging system (e.g., GLOX) to the buffer.

-

Replace the buffer on the sample with the freshly prepared dSTORM imaging buffer.

-

Proceed with dSTORM imaging. The optimal laser power will depend on the specific fluorophore and experimental setup.

Protection of Amino Acids during Acid Hydrolysis

This compound can be used as an antioxidant during the acid hydrolysis of proteins to prevent the oxidative degradation of sensitive amino acid residues such as methionine, cysteine, and tyrosine.

Materials:

-

Protein sample

-

6 M Hydrochloric Acid (HCl)

-

This compound (Na₂SO₃)

-

Hydrolysis tubes

-

Vacuum system

-

Nitrogen gas

Procedure:

-

Accurately weigh the protein sample into a hydrolysis tube.

-

Prepare the hydrolysis reagent by dissolving this compound in 6 M HCl. The exact concentration may require optimization, but a starting point is to create a saturated solution.

-

Add the HCl-sodium sulfite solution to the protein sample.

-

Freeze the sample in liquid nitrogen and evacuate the tube under high vacuum to remove oxygen.

-

Seal the tube under vacuum or flush with nitrogen before sealing.

-

Hydrolyze at 110°C for 24 hours.

-

After hydrolysis, cool the tube and open it carefully.

-

Dry the sample under vacuum to remove the HCl.

-

Resuspend the hydrolyzed amino acids in an appropriate buffer for analysis by chromatography (e.g., HPLC, ion-exchange chromatography).

Mandatory Visualizations

Experimental Workflow: DNA Extraction from Plant Tissue

Caption: Workflow for genomic DNA extraction from plant tissues using the CTAB method with this compound.

Signaling Pathway: this compound-Induced Oxidative Stress

References

A Comprehensive Technical Guide to the Thermal Decomposition of Sodium Sulfite

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the thermal decomposition of sodium sulfite (Na₂SO₃). The following sections detail the decomposition pathways in both air and inert atmospheres, present quantitative data from thermal analysis, outline detailed experimental protocols for characterization, and provide visualizations of the decomposition processes.

Introduction

This compound is a widely used inorganic compound with applications ranging from the pulp and paper industry to food preservation and pharmaceuticals. Its thermal stability is a critical parameter in many of its applications, as decomposition can lead to the formation of undesirable byproducts and affect process efficiency and safety. This guide synthesizes the current understanding of the thermal decomposition of this compound, providing essential data and methodologies for professionals working with this compound.

Thermal Decomposition of this compound

The thermal decomposition of this compound is a complex process that is highly dependent on the surrounding atmosphere. The decomposition pathways and products differ significantly in the presence of an oxidizing atmosphere (air) compared to an inert atmosphere (e.g., nitrogen or argon).

Decomposition in an Oxidizing Atmosphere (Air)

In the presence of air, the decomposition of this compound is a multi-step process involving oxidation and disproportionation reactions. One detailed study has proposed a four-step mechanism for the decomposition of solid this compound in static air[1].

Step 1: Initial Oxidation and Formation of Sodium Pentasulfate (257-318°C) The initial stage involves the partial oxidation of this compound, leading to the formation of sodium pentasulfate (Na₂O·5SO₃) and sodium metal.

Step 2: Oxidation of Sodium Metal (318-640°C) The sodium metal formed in the first step is subsequently oxidized to sodium oxide (Na₂O) and sodium peroxide (NaO₂).

Step 3: Disproportionation and Formation of Sulfate and Sulfide (645-790°C) This stage is characterized by the thermal dissociation of this compound into sodium sulfate (Na₂SO₄) and sodium sulfide (Na₂S), along with the evolution of sulfur dioxide (SO₂)[1]. Concurrently, the sodium pentasulfate formed earlier may also decompose.

Step 4: Final Conversion to Sodium Sulfate (>790°C) In the final stage, the remaining reactants, including sodium oxides and any unreacted this compound, are converted to the more thermally stable sodium sulfate. The complete conversion to sodium sulfate is typically achieved by heating at 1000°C for an extended period[1].

Decomposition in an Inert Atmosphere (Nitrogen/Argon)

In an inert atmosphere, the primary decomposition pathway for this compound is a disproportionation reaction. This reaction typically begins at a higher temperature compared to the onset of decomposition in air. Studies have shown that the decomposition of this compound in a nitrogen atmosphere starts at approximately 600°C[2].